Cas no 78518-74-8 ((5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one)

(5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one structure
78518-74-8 structure
Product Name:(5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one
CAS No:78518-74-8
MF:C30H50O4
MW:474.715610027313
CID:984249
PubChem ID:342375
Update Time:2025-04-20

(5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • (5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one
    • (5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-7-hydroxy-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydrobenzo[b]oxepin-3-one
    • (5aR,9aα)-4,5,5a,6,7,8,9,9a-Octahydro-7β-hydroxy-2,2,5aβ,7α-tetramethyl-6β-[2-[(1R,3aR,5S,8aR)-1,2,3,3a,4,5,8,8a-octahydro-1-hydroxy-1,4,4,6-tetramethylazulen-5-yl]ethyl]-1-benzoxepin-3(2H)-one
    • AC1L7W0C
    • NCI60_003572
    • NSC378978
    • Sipholenol B
    • SIPHOLENONE-A
    • CHEMBL1985900
    • NSC-378978
    • DTXSID40321625
    • 78518-74-8
    • (5aR,6R,7S,9aR)-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl}-7-hydroxy-2,2,5a,7-tetramethyl-hexahydro-1-benzoxepin-3-one
    • (5aR,9aalpha)-4,5,5a,6,7,8,9,9a-Octahydro-7beta-hydroxy-2,2,5abeta,7alpha-tetramethyl-6beta-[2-[(1R,3aR,5S,8aR)-1,2,3,3a,4,5,8,8a-octahydro-1-hydroxy-1,4,4,6-tetramethylazulen-5-yl]ethyl]-1-benzoxepin-3(2H)-one
    • Inchi: 1S/C30H50O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-23,25,32-33H,10-18H2,1-8H3/t20-,21+,22+,23+,25+,28+,29+,30-/m0/s1
    • InChI Key: LKZQMXLIWZQEEU-KOGSSWOMSA-N
    • SMILES: O1C(C)(C)C(CC[C@@]2(C)[C@H]1CC[C@@](C)([C@@H]2CC[C@H]1C(C)=CC[C@H]2[C@@](C)(CC[C@H]2C1(C)C)O)O)=O

Computed Properties

  • Exact Mass: 474.3711
  • Monoisotopic Mass: 474.371
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 3
  • Complexity: 843
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.011
  • Boiling Point: 567.2°C at 760 mmHg
  • Flash Point: 173.9°C
  • Refractive Index: 1.497
  • PSA: 66.76
  • LogP: 6.23020

(5aR,6R,7S,9aR)-7-hydroxy-6-{2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-1,2,3,3a,4,5,8,8a-octahydroazulen-5-yl]ethyl}-2,2,5a,7-tetramethyloctahydro-1-benzoxepin-3(2H)-one Related Literature

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd